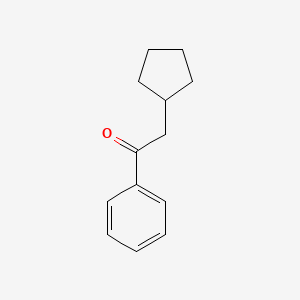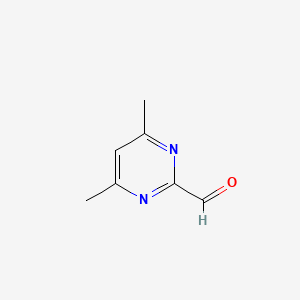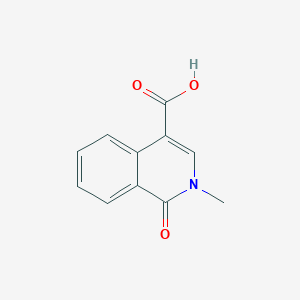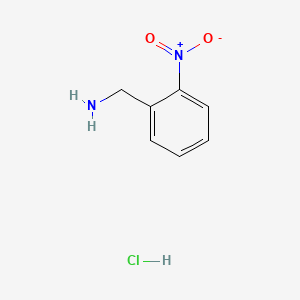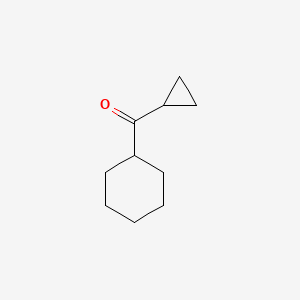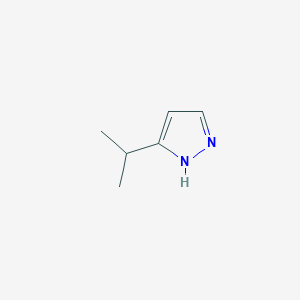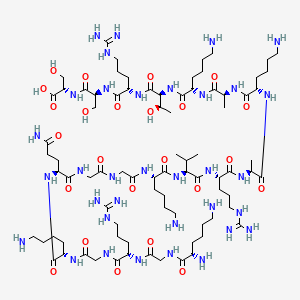
Parasin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parasin I is a histone H2-derived antimicrobial peptide found in Parasilurus catfish . It is produced by matrix metalloproteinase 2 (MMP2) and cathepsin D in response to epidermal injury and exhibits broad antimicrobial activity .
Synthesis Analysis
This compound is produced by the cleavage of histone H2A by the cathepsin D . The presence of N-terminal basic amino acid residues in this compound was found to be crucial for its membrane-binding activity .Molecular Structure Analysis
This compound forms an amphipathic alpha-helical structure (residues 9-17) flanked by two random coil regions (residues 1-8 and 18-19) in helix-promoting environments . The basic residue at the N-terminal is essential for the membrane-binding activity of this compound .Chemical Reactions Analysis
The chemical reactivity descriptors for this compound are calculated via conceptual density functional theory (CDFT). The active sites suitable for nucleophilic, electrophilic, and radical attacks are selected by linking them with the Fukui function indices, nucleophilic and electrophilic Parr functions, and condensed dual descriptor .Physical and Chemical Properties Analysis
This compound has a molecular weight of 2000.36 and is soluble in water . Its chemical reactivity is predicted with great accuracy based on previously published methodologies .Applications De Recherche Scientifique
Antimicrobial Activity and Production Mechanism
Parasin I, a potent antimicrobial peptide, plays a crucial role in the innate immune defense of fish. It's produced in the skin mucosa of catfish (Parasilurus asotus) and other fish species upon epidermal injury. The peptide is derived from histone H2A and is produced through the action of cathepsin D, which is activated by a metalloprotease upon injury. This process helps protect fish against microbial invasion, demonstrating the peptide's significant antimicrobial activity against fish-specific pathogens (Cho et al., 2002).
Antimicrobial Properties and Structural Analysis
The peptide's antimicrobial properties are significantly more potent compared to other antimicrobial agents like magainin 2. Structurally, this compound exhibits an amphipathic nature, which is crucial for its antimicrobial activity. Its beta-sheet structure contributes to its effectiveness against a wide spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria (Park et al., 1998).
Recombinant Expression and Potential Applications
A study in 2015 explored the expression of a recombinant fusion protein of this compound with human lysozyme, demonstrating its potential as a novel antimicrobial agent. This fusion protein showed promising antimicrobial activities and potential for use in applications such as animal feed additives (Zhao et al., 2015).
Role in Antifouling and Antimicrobial Coatings
This compound has been utilized in developing antifouling and antimicrobial coatings, particularly in marine and aqueous environments. Its integration with tannic acid through layer-by-layer deposition techniques on stainless steel demonstrates effective resistance against various bacteria and microalgae, showcasing its potential in combating biofouling (Xu et al., 2016).
Involvement in Drug Delivery Systems
This compound's role in drug delivery systems has been explored, particularly in the development of novel and non-toxic Pickering emulsion platforms. These platforms aim to control bacterial resistance development and have shown potential in biomedical applications due to their effective anti-inflammatory effects and reduced cytotoxicity (Cai et al., 2020).
Mécanisme D'action
Parasin I and its analogs with comparable antimicrobial activities localize to the cell membrane and subsequently permeabilize the outer and cytoplasmic membranes . The basic residue at the N-terminal is essential for the membrane-binding activity of this compound, and among the membrane-binding this compound analogs, the alpha-helical structure is necessary for the membrane-permeabilizing activity .
Safety and Hazards
Orientations Futures
The conservation of the amino acid sequence of histone H2A and cathepsin D in fish suggests that the sequence of Parasin I is a biologically important part of the molecule, and confers a benefit during fish evolution . Further studies are needed to explore the potential applications of this compound in combating biofouling in marine and aqueous environments .
Analyse Biochimique
Biochemical Properties
Parasin I is composed of 19 amino acid residues with a molecular mass of 2000.4 Da . It exhibits strong antimicrobial activity against a wide spectrum of microorganisms, including gram-negative bacteria, gram-positive bacteria, and fungi . The peptide does not exhibit hemolytic activity, making it a promising candidate for therapeutic applications . This compound interacts with microbial cell membranes, leading to membrane disruption and cell death. The peptide’s amphipathic structure, as indicated by circular dichroism spectra, plays a key role in its interaction with microbial membranes .
Cellular Effects
This compound exerts its effects on various types of cells by disrupting microbial cell membranes, leading to cell lysis and death . In addition to its antimicrobial activity, this compound has been shown to promote wound healing and stimulate monocyte chemotaxis . The peptide influences cell signaling pathways and gene expression related to immune responses and cellular metabolism . These effects make this compound a valuable tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to microbial cell membranes, where it disrupts the membrane integrity, leading to cell lysis . The peptide’s amphipathic structure allows it to insert into lipid bilayers, forming pores that compromise membrane function . Additionally, this compound may interact with intracellular targets, further enhancing its antimicrobial efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The peptide remains stable under various conditions, retaining its antimicrobial activity for extended periods . Prolonged exposure to environmental factors such as temperature and pH may lead to degradation and reduced efficacy . Long-term studies have shown that this compound can maintain its antimicrobial properties without inducing resistance in target microorganisms .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the peptide effectively inhibits microbial growth without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The peptide’s antimicrobial activity is linked to its ability to disrupt metabolic processes in target microorganisms, leading to cell death . Additionally, this compound may influence metabolic flux and metabolite levels in host cells, further contributing to its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The peptide’s amphipathic nature facilitates its localization to cell membranes, where it exerts its antimicrobial effects . This compound may also accumulate in specific tissues, enhancing its efficacy against localized infections .
Subcellular Localization
This compound’s subcellular localization is primarily associated with cell membranes, where it disrupts membrane integrity and induces cell lysis . The peptide may also localize to intracellular compartments, interacting with specific targets to enhance its antimicrobial activity . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, optimizing its function and efficacy .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEQUGKCQWAGLY-UAAVROCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H154N34O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2000.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
